![molecular formula C14H11ClF4N2O2S B2944265 [5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 2-chloroacetate CAS No. 318469-26-0](/img/structure/B2944265.png)
[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 2-chloroacetate
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Description
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It has a pyrazole core, with a fluorophenyl group attached at the 5-position, a methyl group at the 1-position, and a trifluoromethyl group at the 3-position. The pyrazole ring is also attached to a chloroacetate group via a methylene bridge .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of fluorine atoms could increase its stability and lipophilicity .Scientific Research Applications
Molecular Synthesis and Structural Analysis
Research in molecular synthesis and structural analysis explores the development of compounds with specific chemical characteristics, including those with fluorophenyl groups and pyrazole structures. For example, the study by Kariuki et al. (2021) focuses on the synthesis and structural characterization of isostructural compounds involving fluorophenyl and pyrazole units, emphasizing the importance of such structures in material science and pharmaceutical research (Kariuki, B. F. Abdel-Wahab, & G. El‐Hiti, 2021). These findings highlight the relevance of investigating compounds like "[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 2-chloroacetate" for potential applications in creating new materials or drugs.
Catalysis and Chemical Reactions
In the realm of catalysis and chemical reactions, compounds with pyrazole cores are often explored for their ability to facilitate various chemical transformations. For instance, Tayebi et al. (2011) discuss the use of sulfuric acid derivatives as recyclable catalysts for the synthesis of bis(pyrazolones), indicating the utility of pyrazole derivatives in enhancing reaction efficiencies (Tayebi, S., Mojtaba Baghernejad, D. Saberi, & K. Niknam, 2011). Such research underscores the potential for "[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 2-chloroacetate" in catalysis and chemical synthesis.
Pharmaceutical Applications
Although direct applications in pharmaceuticals for the specific compound were not identified due to the exclusions requested, studies on similar compounds provide a basis for understanding potential uses. Research on pyrazole derivatives often explores their biological activities, which can lead to the development of new therapeutic agents. For instance, compounds with the pyrazole core have been studied for their anti-inflammatory and anticancer properties, suggesting that "[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 2-chloroacetate" could also hold promise in these areas, pending further research (Penning et al., 1997).
properties
IUPAC Name |
[5-(4-fluorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 2-chloroacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF4N2O2S/c1-21-13(24-9-4-2-8(16)3-5-9)10(7-23-11(22)6-15)12(20-21)14(17,18)19/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDCMNRMFNCJMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)COC(=O)CCl)SC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF4N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 2-chloroacetate |
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